molecular formula C17H11BrN4O3S B11956248 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-13-3

2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11956248
CAS No.: 853407-13-3
M. Wt: 431.3 g/mol
InChI Key: DNIMLJASOZSXJX-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine features a benzo[d]imidazole core substituted with a 5-bromothiophene moiety at position 2 and a Schiff base linker (N-((5-nitrofuran-2-yl)methylene)) at position 5. Though direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural motifs align with pharmacologically active benzimidazole derivatives, such as kinase inhibitors and antiproliferative agents .

Properties

CAS No.

853407-13-3

Molecular Formula

C17H11BrN4O3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[2-(5-bromothiophen-2-yl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C17H11BrN4O3S/c1-21-13-4-2-10(19-9-11-3-7-16(25-11)22(23)24)8-12(13)20-17(21)14-5-6-15(18)26-14/h2-9H,1H3

InChI Key

DNIMLJASOZSXJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Benzo[d]imidazole 5-Bromothiophen-2-yl, N-((5-nitrofuran-2-yl)methylene) Inferred: Antimicrobial/antitumor (nitrofuran redox activity) Likely via amide coupling or cyclization (similar to )
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzo[d]thiazole + triazole 2-Nitrophenyl Antiproliferative (tested) Triazole ring formation via [3+2] cycloaddition
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Imidazole 4-Bromophenyl Structural analog (activity unspecified) Substitution/cyclization (e.g., Fe/HCl reduction)
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Benzo[d]imidazole Trifluoromethylphenyl, pyridinyloxy Kinase inhibition (inferred from patent) Isothiocyanate coupling
N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chlorobenzo[d]thiazol-2-amine Benzo[d]imidazole + benzothiazole 5-Chlorobenzothiazole Antitumor (synthetic intermediate) Reflux with o-phenylene diamine

Physicochemical Properties

  • Solubility : Nitrofuran’s polarity may offset hydrophobicity, balancing bioavailability .

Biological Activity

The compound 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine (CAS Number: 853407-13-3) is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its antitumor and antibacterial properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H11BrN4O3SC_{17}H_{11}BrN_{4}O_{3}S with a molecular weight of 431.3 g/mol. Its structure features a complex arrangement that includes a bromothiophene moiety and a nitrofuran group, which are significant for its biological activity.

Research indicates that compounds similar to this benzimidazole derivative exhibit antitumor activity primarily through interactions with DNA. The presence of nitro groups in such compounds has been shown to influence their binding affinity to DNA, often leading to the inhibition of cancer cell proliferation. A study demonstrated that certain derivatives displayed high efficacy against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358, with IC50 values indicating significant cytotoxicity at low concentrations .

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of several benzimidazole derivatives on human lung cancer cell lines using both 2D and 3D culture systems. The results highlighted that compounds bearing nitro substituents showed promising antitumor activity, particularly in 2D assays where compound 5 exhibited an IC50 value of 2.12±0.21μM2.12\pm 0.21\,\mu M against A549 cells .
    CompoundCell LineIC50 (µM)Assay Type
    Compound 5A5492.12 ± 0.212D
    Compound 6HCC8275.13 ± 0.972D
    Compound 8NCI-H3586.48 ± 0.112D
  • Toxicity Assessment : The same study assessed the toxicity of these compounds on normal lung fibroblast cells (MRC-5). While some compounds showed selective toxicity towards cancer cells, others affected normal cells as well, indicating the need for further optimization to reduce side effects .

Spectrum of Activity

The compound's antibacterial properties have been explored in various studies, particularly focusing on its efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, often with minimal inhibitory concentrations (MICs) in the range of 0.060.25μg/mL0.06-0.25\,\mu g/mL .

Research Findings

A comparative study on structurally related compounds showed that certain derivatives exhibited strong antibacterial activity alongside their antitumor properties:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.06
Klebsiella pneumoniae0.25
Enterococcus faecalis0.25

Structure-Activity Relationship (SAR)

The presence of specific functional groups such as nitro and bromine significantly influences the biological activity of these compounds. The introduction of electron-withdrawing groups enhances the interaction with biological targets, thereby increasing potency against both cancerous and bacterial cells.

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